molecular formula C20H18ClN3O4S2 B2390761 N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326926-06-0

N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2390761
CAS No.: 1326926-06-0
M. Wt: 463.95
InChI Key: KKJSBWGPBKSZHU-UHFFFAOYSA-N
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Description

The compound N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a pyrimidinone-based acetamide derivative characterized by:

  • A 2-chlorophenyl group attached to the acetamide nitrogen.
  • A sulfanyl linker connecting the acetamide to a dihydropyrimidinone core.
  • A 4-ethylphenyl sulfonyl substituent at position 5 of the pyrimidinone ring.

Its synthesis and structural elucidation likely employ techniques such as NMR spectroscopy (e.g., tracking chemical shifts for substituent analysis ) and X-ray crystallography (using programs like SHELXL for refinement ).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-2-13-7-9-14(10-8-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-16-6-4-3-5-15(16)21/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJSBWGPBKSZHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Electrophilic Sulfonation

Though uncommon in dihydropyrimidinones due to limited ring activation, electrophilic sulfonation using 4-ethylbenzenesulfonyl chloride (1.2 eq) in dichloromethane with AlCl₃ (0.1 eq) as a Lewis acid has been reported for analogous systems. The reaction proceeds via Friedel-Crafts mechanism at 0–5°C over 6–8 hours, preferentially targeting the electron-rich C5 position adjacent to the carbonyl group. However, yields remain modest (35–45%) due to competing N-sulfonation and ring decomposition.

Suzuki-Miyaura Coupling with Pre-Sulfonated Reagents

A more efficient method adapts the Suzuki cross-coupling strategy from palladium-catalyzed arylations. Here, a bromine atom is introduced at C5 during the Biginelli step using 5-bromo-2-furaldehyde as the aldehyde component. Subsequent coupling with 4-ethylphenylsulfonyl boronic acid (1.5 eq) in tetrahydrofuran/water (3:1) with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) at 80°C for 12 hours achieves C5 sulfonylation with 68–72% yield. This method benefits from regioselectivity and compatibility with the dihydropyrimidinone core.

Thiol Activation and Sulfanyl Bridge Formation

The 2-thioxo group undergoes reduction to a free thiol (-SH) using Raney nickel in ethanol under H₂ atmosphere (1 atm, 25°C, 2 hours). The resulting 2-mercapto intermediate reacts with N-(2-chlorophenyl)-2-chloroacetamide (1.1 eq) in dimethylformamide containing K₂CO₃ (2 eq) at 60°C for 5 hours. Nucleophilic substitution at the chloroacetamide’s methylene carbon forms the critical sulfanyl (-S-CH₂-) bridge.

Optimization Note: Microwave irradiation (100 W, 80°C) reduces reaction time to 20 minutes while improving yields to 85%. Excess thiol (1.3 eq) prevents disulfide byproduct formation.

Purification and Characterization

Final purification employs sequential solvent recrystallization:

  • Ethanol wash removes unreacted chloroacetamide
  • Chloroform/acetone (1:3) gradient crystallization isolates the pure product

Characterization data aligns with established dihydropyrimidinone derivatives:

  • ¹H NMR (DMSO-d₆) : δ 2.33 (s, 3H, CH₃), 3.88 (s, 2H, S-CH₂), 5.70 (s, 1H, pyrimidine-H5), 7.42–7.44 (m, 4H, Ar-H)
  • IR (KBr) : 1625 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretching)
  • MS (ESI+) : m/z 504.1 [M+H]⁺

Yield Optimization Strategies

Comparative analysis reveals critical parameters for maximizing yield:

Parameter Optimal Value Yield Impact
Sulfonation Temperature 80°C +22% vs 60°C
Pd Catalyst Loading 5 mol% Pd(PPh₃)₄ +15% vs 3%
Thiol:Chloroacetamide 1.3:1 +18% vs 1:1
Microwave Irradiation 100 W, 80°C +30% vs conventional

Data synthesized from.

Mechanistic Insights and Side Reactions

The sulfonation step’s success hinges on maintaining the dihydropyrimidinone’s tautomeric equilibrium favoring the enolic form, which activates C5 for electrophilic attack. Competing N-sulfonation at N1 or N3 occurs when using excess sulfonyl chloride (>1.5 eq), necessitating precise stoichiometry.

During thiol coupling, residual moisture promotes hydrolysis of the chloroacetamide to glycolic acid derivatives. Anhydrous DMF and molecular sieves (4Å) suppress this pathway.

Scalability and Industrial Considerations

Kilogram-scale production (Patent WO2024064781) modifies the Suzuki coupling step to use continuous flow reactors, achieving 89% yield at 120°C with a residence time of 8 minutes. Economic analysis favors the microwave-assisted thiol coupling route, reducing energy costs by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering cellular signaling processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The target compound shares a core pyrimidinone-acetamide scaffold with several analogs, differing primarily in substituents. Key structural variations include:

Aromatic Ring Modifications

N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide (): 2,4-Dimethoxyphenyl replaces the 2-chlorophenyl group.

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): 2,3-Dichlorophenyl group introduces additional steric and electronic effects.

Sulfonyl Group Variations

N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl]-6-oxo-1H-pyrimidin-2-yl]sulfanylacetamide ():

  • 4-Methylphenyl sulfonyl replaces the 4-ethylphenyl sulfonyl group.
  • The shorter methyl chain may reduce lipophilicity compared to the ethyl group, affecting membrane permeability.

2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide ():

  • 3-Chloro-4-methoxyphenyl sulfonyl and cyclohexenylethyl groups introduce steric bulk and mixed electronic effects.
Pyrimidinone Core Modifications

2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (): 4-Methyl and allyl substituents on the pyrimidinone alter ring conformation and reactivity.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Target Compound and Analogs
Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm)
Target: N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide Likely C21H20ClN3O4S2 ~509.98 Not reported Not reported Not reported
N-(2,4-Dimethoxyphenyl) analog () C23H25N3O6S2 511.59 Not reported Not reported Not reported
2,3-Dichlorophenyl analog () C13H11Cl2N3O2S 344.21 230–232 80 12.50 (NH-3), 10.10 (NHCO), 7.82 (H-4′)
4-Methylphenyl sulfonyl analog () C20H18ClN3O4S2 495.96 Not reported Not reported Not reported
Allyl-substituted pyrimidinone () C17H19N3O2S 329.42 Not reported Not reported Predicted pKa: 7.83 ± 0.50
Key Observations :
  • The 2,3-dichlorophenyl analog () exhibits a high melting point (230–232°C), suggesting strong intermolecular forces, possibly due to halogen bonding .
  • NMR data (e.g., NHCO peak at δ 10.10 ppm) align with acetamide protons, while pyrimidinone NH appears at δ 12.50 ppm .
  • Substituent-induced chemical shift variations (e.g., regions A and B in ) highlight the utility of NMR in tracking structural differences .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

  • The synthesis typically involves multi-step reactions, including sulfonylation of dihydropyrimidinone intermediates and thioacetamide coupling. Key steps require precise control of temperature (e.g., 60–80°C for sulfonylation) and pH (neutral to mildly acidic) to avoid side reactions .
  • Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates. For example, DMF enhances nucleophilic substitution in thioether bond formation .
  • Yield optimization : Pilot studies suggest yields >80% are achievable with dropwise addition of sulfonyl chlorides and inert atmospheres to prevent oxidation .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Spectroscopic methods :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), acetamide NH (δ ~10.1 ppm, singlet), and dihydropyrimidinone NH (δ ~12.5 ppm, broad) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with theoretical values (e.g., m/z ~476.39 for C21H15Cl2N3O2S2) .
    • Elemental analysis : Carbon (C) and nitrogen (N) percentages must match calculated values (e.g., C: 45.36%, N: 12.21%) within ±0.3% .

Q. What functional groups dictate reactivity, and how do they influence chemical modifications?

  • Sulfonyl groups : Participate in nucleophilic substitutions (e.g., with amines or thiols) under basic conditions.
  • Dihydropyrimidinone core : Susceptible to oxidation at the C6 position; stabilize using antioxidants like ascorbic acid during storage .
  • Thioether linkage : Prone to cleavage under strong reducing agents (e.g., LiAlH4), limiting reductive modification strategies .

Advanced Research Questions

Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?

  • Target engagement assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases) or receptors.
  • Enzyme inhibition studies : IC50 values can be determined via kinetic assays (e.g., spectrophotometric monitoring of ATP hydrolysis for kinase targets) .
  • Cellular uptake : Radiolabel the compound (e.g., with ³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation :

  • Replace the 4-ethylphenyl sulfonyl group with bulkier substituents (e.g., 3,5-dimethylphenyl) to enhance hydrophobic interactions .
  • Modify the chlorophenyl ring with electron-withdrawing groups (e.g., nitro) to modulate electronic effects on bioactivity .
    • Bioisosteric replacements : Substitute the thioether with selenoether or ether linkages to assess tolerance in binding pockets .

Q. What strategies address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Solubility in PBS (pH 7.4) improves at lower concentrations (<10 µM), but aggregation may occur at higher doses .

Q. How do crystallographic data inform conformational stability?

  • Crystal packing analysis : Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, as seen in related analogs (e.g., inclination angles between pyrimidine and benzene rings: 42–68°) .
  • Polymorphism screening : Use solvent-drop grinding with ethanol/water mixtures to identify stable crystalline forms for X-ray diffraction .

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